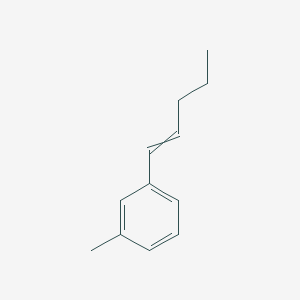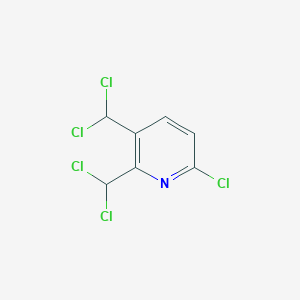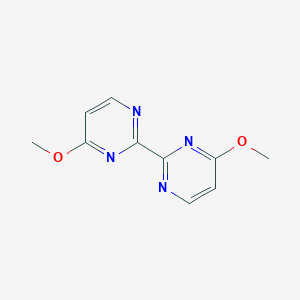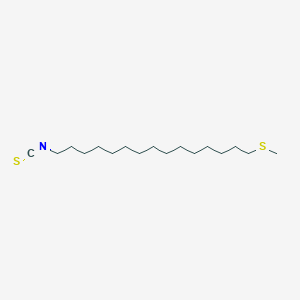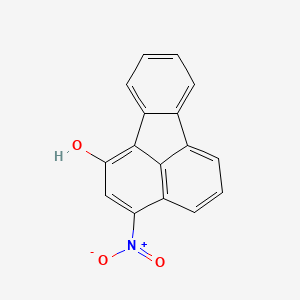
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is a complex organic compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structure, which includes a butyl group attached to a dodecahydroacridine moiety, and an ethanone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Hydrogenation: The acridine core is then subjected to hydrogenation to obtain the dodecahydroacridine structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Butylation: The dodecahydroacridine is then alkylated with butyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the butyl group.
Ketone Formation: Finally, the ethanone functional group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride)
Major Products:
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Alcohols
Substitution: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Materials Science: Acridine derivatives are known for their photophysical properties, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(9-Butyldodecahydroacridin-10(1H)-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.
1-(9-Butyldodecahydroacridin-10(1H)-yl)butan-1-one: Similar structure with a butanone group instead of an ethanone group.
Uniqueness: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone group, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114589-98-9 |
|---|---|
Formule moléculaire |
C19H33NO |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
1-(9-butyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanone |
InChI |
InChI=1S/C19H33NO/c1-3-4-9-15-16-10-5-7-12-18(16)20(14(2)21)19-13-8-6-11-17(15)19/h15-19H,3-13H2,1-2H3 |
Clé InChI |
VYHJUIGUQSXTRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2CCCCC2N(C3C1CCCC3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


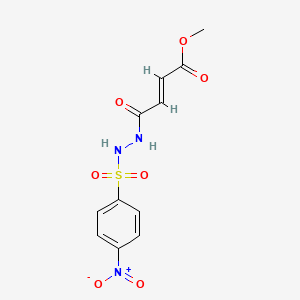
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
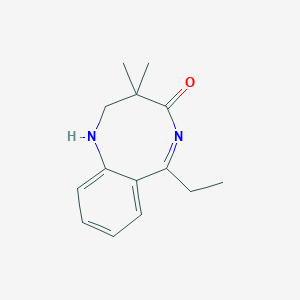
![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)
